- Successive C1-C2 bond cleavage: the mechanism of vanadium(V)-catalyzed aerobic oxidation of D-glucose to formic acid in aqueous solution, Physical Chemistry Chemical Physics, 2018, 20(26), 17942-17951
Cas no 81277-97-6 (Acetic-2-13C acid, 2-hydroxy- (9CI))
Acetic-2-13C acid, 2-hydroxy- (9CI) Chemical and Physical Properties
Names and Identifiers
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- Glycolic-2-13C acid
- Acetic-2-13C acid, 2-hydroxy- (9CI)
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- Inchi: 1S/C2H4O3/c3-1-2(4)5/h3H,1H2,(H,4,5)/i1+1
- InChI Key: AEMRFAOFKBGASW-OUBTZVSYSA-N
- SMILES: OC(=O)[13CH2]O
Acetic-2-13C acid, 2-hydroxy- (9CI) Production Method
Production Method 1
Acetic-2-13C acid, 2-hydroxy- (9CI) Raw materials
Acetic-2-13C acid, 2-hydroxy- (9CI) Preparation Products
Acetic-2-13C acid, 2-hydroxy- (9CI) Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on Acetic-2-13C acid, 2-hydroxy- (9CI)
Acetic-2-13C acid, 2-hydroxy- (9CI): A Comprehensive Overview in Modern Chemical and Biomedical Research
Acetic-2-13C acid, 2-hydroxy- (9CI), a compound with the CAS number 81277-97-6, represents a significant advancement in the field of isotope-labeled chemicals. This unique molecular entity, characterized by its incorporation of carbon-13 isotope at the second carbon position and a hydroxyl group at the second position, has garnered considerable attention due to its versatile applications in biochemical research, metabolic studies, and pharmaceutical development.
The compound's structure, featuring a 2-hydroxy functional group and a labeled carbon atom, makes it an invaluable tool for researchers seeking to trace metabolic pathways and understand enzymatic activities with high precision. The use of carbon-13 labeling allows for non-invasive monitoring of metabolic processes through nuclear magnetic resonance (NMR) spectroscopy, a technique that has become indispensable in modern biomedical research.
In recent years, the demand for high-purity isotope-labeled compounds has surged, particularly in the development of next-generation diagnostic tools and therapeutic agents. Acetic-2-13C acid, 2-hydroxy- (9CI) exemplifies this trend by offering researchers a reliable and sensitive means to study complex biological systems. Its applications span across various domains, including drug metabolism, nutrient tracking, and disease biomarker discovery.
One of the most compelling aspects of this compound is its role in metabolic flux analysis. By incorporating labeled carbon atoms into biological systems, researchers can gain insights into how substrates are transformed within cells. This capability is particularly crucial in drug development, where understanding the metabolic fate of a compound can dictate its efficacy and safety profile. The 2-hydroxy group further enhances its utility by providing a handle for chemical modifications and derivatization, enabling the creation of novel probes for biochemical studies.
The compound's isotopic label also facilitates advanced analytical techniques such as mass spectrometry (MS) and liquid chromatography-mass spectrometry (LC-MS). These methods allow for the precise quantification of metabolites and the identification of novel biochemical pathways. For instance, researchers have utilized Acetic-2-13C acid, 2-hydroxy- (9CI) to study the metabolism of fatty acids in liver cells, providing critical data for understanding lipid storage disorders.
Recent studies have highlighted the compound's significance in the field of personalized medicine. By tracking metabolic responses to specific isotopic labels, clinicians can gain insights into individual patient responses to medications. This approach holds promise for tailoring therapeutic strategies to individual genetic profiles, thereby improving treatment outcomes. The ability to monitor these processes non-invasively through NMR spectroscopy further underscores the compound's clinical relevance.
The synthesis and purification of Acetic-2-13C acid, 2-hydroxy- (9CI) present unique challenges due to its sensitive functional groups. However, advancements in synthetic chemistry have made it possible to produce high-purity samples suitable for research applications. Techniques such as catalytic hydrogenation and enzymatic hydrolysis have been employed to achieve optimal yields and minimize impurities. These methodologies ensure that researchers receive materials that meet stringent quality standards.
The compound's stability under various conditions is another critical factor that contributes to its widespread adoption. Studies have demonstrated that Acetic-2-13C acid, 2-hydroxy- (9CI) remains stable under both acidic and basic conditions, making it compatible with a broad range of biochemical assays. Additionally, its solubility profile allows for easy incorporation into aqueous solutions and organic solvents, further enhancing its versatility.
In conclusion, Acetic-2-13C acid, 2-hydroxy- (9CI) represents a cornerstone in modern chemical and biomedical research. Its unique properties make it an indispensable tool for studying metabolic processes, drug metabolism, and disease biomarkers. As research methodologies continue to evolve, this compound will undoubtedly play a pivotal role in advancing our understanding of complex biological systems and developing innovative therapeutic strategies.
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